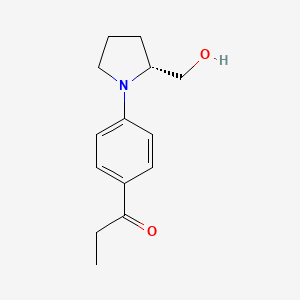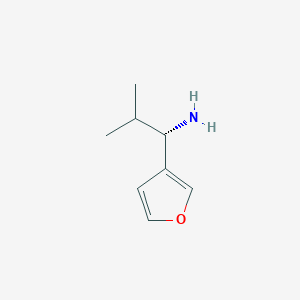![molecular formula C15H14N2 B15237210 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B15237210.png)
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a 2,4-dimethylphenyl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling . One common method involves the condensation of 2-aminopyridine with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophilic reagents (e.g., halogens) or nucleophilic reagents (e.g., amines); reactions often require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit certain kinases and enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Contains chloro substituents on the phenyl ring.
Imidazo[1,2-a]pyrazine: A related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its selectivity and potency in various applications compared to other similar compounds.
特性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-6-7-13(12(2)9-11)14-10-17-8-4-3-5-15(17)16-14/h3-10H,1-2H3 |
InChIキー |
MDHURAQRWROGIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CN3C=CC=CC3=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


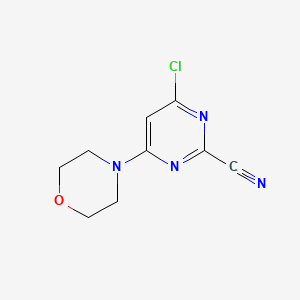
![1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15237130.png)

![Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B15237140.png)
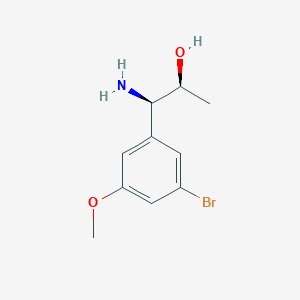

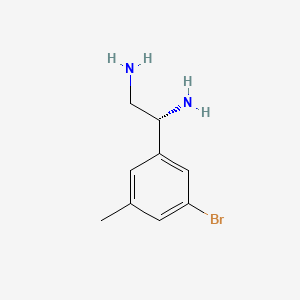
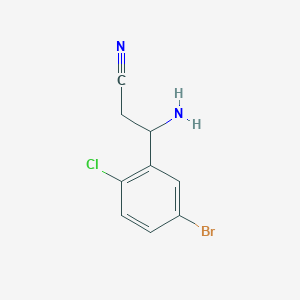
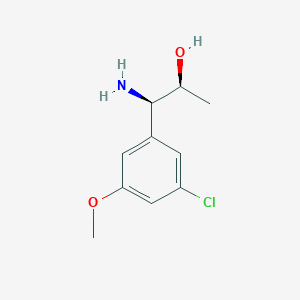
![7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one](/img/structure/B15237173.png)
![4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine](/img/structure/B15237179.png)

